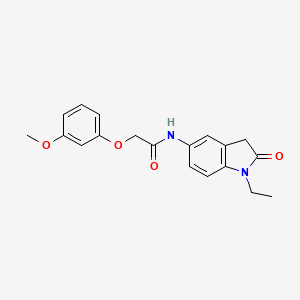

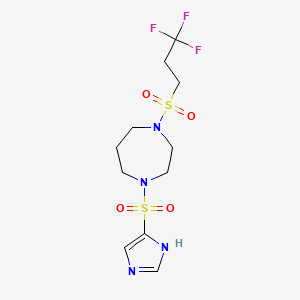

甲基 5-(溴甲基)-1,3-噻唑-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromomethyl compounds are often used in organic synthesis. For example, Bromomethyl methyl ether is used as a reagent for protection of OH groups as their methoxymethyl (MOM) ethers . It’s also used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Bromomethyl compounds are often involved in substitution reactions. For example, the bromine atom in bromomethyl groups can be replaced by other nucleophiles in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, Bromomethyl methyl ether is a liquid at room temperature, has a boiling point of 88 °C, and a specific gravity of 1.58 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate:

Pharmaceutical Intermediates

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development, particularly in the creation of anti-inflammatory and antimicrobial agents .

Agrochemical Synthesis

This compound is also utilized in the agrochemical industry. It serves as a building block for the synthesis of herbicides, fungicides, and insecticides. Its bromomethyl group is particularly reactive, making it a valuable precursor in the development of compounds that protect crops from pests and diseases .

Organic Synthesis

In organic chemistry, Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is employed as a reagent for various synthetic transformations. It can be used in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of complex organic molecules .

Material Science

Researchers in material science use this compound to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This makes it useful in the production of high-performance materials for industrial applications .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Studies have shown that derivatives of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate exhibit promising activity against various pathogens, making it a candidate for further drug development .

Biochemical Research

This compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and regulation .

Photochemistry

In the field of photochemistry, Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is used to develop photoactive compounds. These compounds can be used in light-sensitive applications, such as in the development of photoresists for lithography or in the creation of light-activated drugs .

Environmental Chemistry

Lastly, this compound is studied in environmental chemistry for its potential use in pollution control. Its reactivity can be harnessed to break down harmful pollutants in the environment, making it a valuable tool in the development of green chemistry solutions .

Based on general knowledge and typical applications of similar compounds. Specific references were not found in the search results.

安全和危害

属性

IUPAC Name |

methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGZIRNIQWIWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)

![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)